
Egfr T790M/L858R-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr T790M/L858R-IN-6 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR) gene, particularly the T790M and L858R mutations. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R-IN-6 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Egfr T790M/L858R-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound. These intermediates often contain functional groups such as hydroxyl, amino, and carboxyl groups .
Scientific Research Applications
Significance of T790M and L858R Mutations
- T790M Mutation : This mutation is a common mechanism of resistance that occurs in patients previously treated with EGFR tyrosine kinase inhibitors (TKIs). It leads to a change in the receptor's conformation, diminishing the efficacy of first- and second-generation TKIs.
- L858R Mutation : This mutation is an activating mutation that contributes to oncogenesis in NSCLC. It is often found alongside the T790M mutation, complicating treatment options.
Mechanisms of Resistance
The development of resistance through these mutations necessitates the use of novel therapeutic strategies. Third-generation TKIs, such as osimertinib, have been developed specifically to target these resistant mutations while sparing wild-type EGFR, thus providing a broader therapeutic window .
Therapeutic Potential
EGFR T790M/L858R-IN-6 is designed to selectively inhibit tumor growth in NSCLC cells harboring both the T790M and L858R mutations. Its efficacy is particularly notable in overcoming resistance mechanisms associated with conventional TKIs.
Clinical Case Studies
- Patient Response to Osimertinib : In a cohort study involving patients with NSCLC and T790M mutations, osimertinib demonstrated a significant objective response rate of 61%, highlighting the importance of targeted therapies for this mutation .
- Resistance Mechanisms : Research indicates that patients with dual mutations (T790M + L858R) experience varied responses to treatment, emphasizing the need for personalized therapy based on mutational profiles .
Table 1: Comparison of Third-Generation TKIs
Compound | Target Mutations | Objective Response Rate (%) | Progression-Free Survival (months) |
---|---|---|---|
Osimertinib | T790M + L858R | 61 | 10.1 |
Rociletinib | T790M | Varies | Varies |
D6 | L858R/T790M | Not specified | Not specified |
Table 2: Patient Outcomes Based on Mutation Status
Mutation Status | Treatment Type | Time to Treatment Failure (months) |
---|---|---|
T790M Positive | Third-Generation TKIs | 9.6 |
L858R Positive | First-Generation TKIs | Shorter than T790M Positive |
Dual Mutations | Combination Therapy | Improved outcomes noted |
Mechanism of Action
Egfr T790M/L858R-IN-6 exerts its effects by binding to the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to earlier generations of TKIs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds targeting EGFR mutations include osimertinib, rociletinib, and afatinib . These compounds also aim to overcome resistance to first- and second-generation TKIs by targeting specific mutations in the EGFR gene.
Uniqueness
Egfr T790M/L858R-IN-6 is unique in its dual targeting of both the T790M and L858R mutations, providing a broader spectrum of activity compared to other compounds that may only target one of these mutations . Additionally, its specific binding affinity and inhibitory potency make it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C27H27N7O2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(pyridin-2-ylamino)anilino]ethanol |
InChI |
InChI=1S/C27H27N7O2/c1-34-17-19(18-7-3-4-8-24(18)34)20-10-12-30-27(32-20)33-23-15-22(31-26-9-5-6-11-29-26)21(28-13-14-35)16-25(23)36-2/h3-12,15-17,28,35H,13-14H2,1-2H3,(H,29,31)(H,30,32,33) |
InChI Key |
FXIVQOYPDQWEOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=CC=CC=N5)NCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.